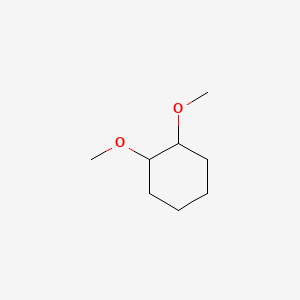

1,2-Dimethoxycyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30363-80-5 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1,2-dimethoxycyclohexane |

InChI |

InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

BSGBGTJQKZSUTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCCC1OC |

Origin of Product |

United States |

Stereochemistry and Conformational Analysis of 1,2 Dimethoxycyclohexane

Conformational Equilibria in Substituted Cyclohexanes

Substituted cyclohexanes are not static molecules; they exist in a dynamic equilibrium between various conformations, the most stable of which is typically the chair form.

Chair-Chair Interconversion Dynamics

The cyclohexane (B81311) ring can undergo a conformational "flip" between two chair forms. During this process, axial substituents become equatorial, and equatorial substituents become axial. yale.edu This interconversion is a rapid process at room temperature, but at lower temperatures, it can be slowed down sufficiently to allow for the study of individual conformers. The energy barrier for this interconversion in cyclohexane itself is approximately 44 kJ mol⁻¹, and for 1,1-dimethoxycyclohexane, it is 45 kJ mol⁻¹. rsc.org This dynamic equilibrium is crucial for understanding the behavior of substituted cyclohexanes like 1,2-dimethoxycyclohexane. acs.org

Diequatorial and Diaxial Conformer Preferences of trans-1,2-Dimethoxycyclohexane

For trans-1,2-dimethoxycyclohexane, the two primary chair conformations are the diequatorial (ee) and the diaxial (aa) forms. In the diequatorial conformer, both methoxy (B1213986) groups occupy equatorial positions, while in the diaxial conformer, both are in axial positions. yale.edu

Experimental studies have shown that the diequatorial conformer is generally favored under all conditions. publish.csiro.auresearchgate.net The preference for the diequatorial conformer increases with the polarity of the solvent. publish.csiro.auresearchgate.net For instance, in non-polar pentane (B18724), the diequatorial population is 57%, which increases to 95% in the highly polar solvent methanol (B129727). ucl.ac.uk This solvent dependence highlights the role of the molecular dipole moment in stabilizing the more polar diequatorial conformer in polar environments. ucl.ac.uk

The energy difference between the diequatorial and diaxial conformers is influenced by several factors. The diequatorial conformer experiences a gauche interaction between the two methoxy groups, which introduces some steric strain. yale.edulibretexts.org Conversely, the diaxial conformer suffers from more significant 1,3-diaxial interactions between the axial methoxy groups and the axial hydrogens on the ring, leading to greater steric strain. yale.edu In the case of trans-1,2-dimethylcyclohexane, the diaxial conformer is about 2.7 kcal/mol higher in energy than the diequatorial conformer. yale.edu

| Solvent | Dielectric Constant | % Diequatorial Conformer | ΔG° (kJ/mol) |

|---|---|---|---|

| Pentane | 1.84 | 57 | -0.5 |

| Carbon Disulfide | 2.64 | 68 | -1.1 |

| Dichloromethane | 9.08 | 88 | -3.1 |

| Methanol | 32.7 | 95 | -4.7 |

Influence of Electronic Effects and Anomeric Interactions on Conformation

The anomeric effect describes the tendency of an electronegative substituent on a heterocyclic ring adjacent to another heteroatom to favor the axial position. wikipedia.orgscripps.edu While this compound is a carbocyclic system, analogous stereoelectronic interactions, often referred to as a generalized anomeric effect, can influence its conformation. This effect arises from the stabilizing interaction between a lone pair of electrons on one oxygen atom and the antibonding (σ*) orbital of the adjacent C-O bond. rsc.orgrsc.org This interaction is geometrically favorable in a gauche or axial arrangement.

However, in trans-1,2-dimethoxycyclohexane, the classic steric repulsions in the diaxial form generally outweigh the stabilization from the anomeric effect. unicamp.br The preference for the diequatorial conformer suggests that steric factors are the dominant force in determining the conformational equilibrium in this specific molecule. unicamp.br

Role of Intramolecular Interactions (e.g., Gauche Effect)

The gauche effect is an exception to the general rule that steric repulsion makes gauche conformations less stable than anti conformations. wikipedia.org It is observed in molecules with adjacent electronegative substituents, where the gauche conformer is more stable. wikipedia.org This stabilization is often explained by hyperconjugation, an interaction between the C-H bonding orbital and the C-X (where X is the electronegative atom) antibonding orbital. wikipedia.org

In trans-1,2-dimethoxycyclohexane, a gauche interaction exists between the two equatorial methoxy groups. libretexts.org While typically a destabilizing steric interaction, the gauche effect can introduce an attractive component for electronegative substituents like the methoxy groups. unicamp.br This attractive interaction can help to stabilize the diequatorial conformer, working in concert with the avoidance of the more severe 1,3-diaxial repulsions present in the diaxial form. unicamp.br

Spectroscopic Investigations of Conformation

Spectroscopic techniques are invaluable tools for elucidating the conformational preferences of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying the conformational equilibrium of substituted cyclohexanes. acs.org By analyzing NMR spectra at different temperatures, it is possible to determine the relative populations of the different conformers. acs.org

For trans-1,2-dimethoxycyclohexane, ¹³C NMR spectroscopy at low temperatures (e.g., -80°C) has been used to accurately measure the equilibrium between the diequatorial and diaxial conformers. publish.csiro.auresearchgate.netresearchgate.netresearchgate.net At this temperature, the chair-chair interconversion is slow on the NMR timescale, allowing for the observation of separate signals for the methoxy carbons of each conformer. publish.csiro.au The relative areas of these peaks directly correspond to the populations of the diequatorial and diaxial forms. publish.csiro.au

Carbon-13 NMR Studies of Conformational Equilibria

Carbon-13 NMR (¹³C NMR) spectroscopy is a precise method for determining the equilibrium positions between the diequatorial and diaxial conformers of trans-1,2-dimethoxycyclohexane. researchgate.netresearchgate.netpublish.csiro.au By conducting these studies at low temperatures, such as -80°C, the rate of conformational interconversion is slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. researchgate.netresearchgate.netpublish.csiro.au

The relative populations of the diequatorial and diaxial forms can be accurately measured by integrating the areas of the corresponding ¹³C NMR signals, particularly those of the methoxy carbons. publish.csiro.au Research has consistently shown that the diequatorial conformer is favored under a variety of conditions. researchgate.netresearchgate.netpublish.csiro.au For instance, in a range of solvents from non-polar pentane to the highly polar methanol, the diequatorial conformation remains the predominant species. researchgate.netresearchgate.netpublish.csiro.au

| Solvent | % Diequatorial Conformer | % Diaxial Conformer |

|---|---|---|

| Pentane | Data not available in search results | Data not available in search results |

| Methanol | Data not available in search results | Data not available in search results |

Proton NMR Spectroscopy and Vicinal Coupling Constants

Proton NMR (¹H NMR) spectroscopy provides further detail on the conformational equilibrium through the analysis of vicinal coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between adjacent protons, as described by the Karplus relationship. miamioh.edu In cyclohexane systems, large ³JHH values (typically >10 Hz) are indicative of a diaxial relationship between the coupled protons, which is characteristic of a diequatorial arrangement of substituents. researchgate.net

For trans-1,2-dimethoxycyclohexane, the observation of large vicinal coupling constants suggests that the diequatorial conformer is the major contributor to the equilibrium. researchgate.net This is because in the diequatorial conformer, the methoxy groups occupy equatorial positions, forcing the adjacent ring protons into axial positions, which allows for strong anti-periplanar coupling.

Dynamic NMR for Exchange Processes and Barriers

Dynamic NMR (DNMR) techniques are employed to study the kinetics of conformational exchange. numberanalytics.comlibretexts.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of interconversion between the chair conformers. numberanalytics.com As the temperature is increased, the rate of exchange increases, leading to the broadening and eventual coalescence of the separate signals for the diequatorial and diaxial conformers into a single, time-averaged signal. numberanalytics.com

Line shape analysis of the temperature-dependent NMR spectra allows for the calculation of the activation energy barrier for the chair-chair interconversion process. numberanalytics.com These studies provide quantitative data on the energy landscape of the conformational equilibrium. numberanalytics.com

Photoelectron Spectroscopy for Electronic Structure and Conformation

Photoelectron spectroscopy (PES) offers a direct probe of the electronic structure of molecules. rsc.org By measuring the kinetic energy of electrons ejected upon photoionization, PES can determine the ionization energies of valence electrons. rsc.org In the context of this compound, PES can provide insights into the through-bond and through-space interactions between the lone pair orbitals of the oxygen atoms.

Studies have shown that the photoelectron spectra of the cis and trans isomers of this compound are nearly identical. researchgate.netcdnsciencepub.com This suggests that the through-bond interactions of the non-bonding orbitals on the oxygen atoms are not significantly different between the two isomers. researchgate.netcdnsciencepub.com This technique helps to differentiate electronic effects from other conformational influences, such as intramolecular hydrogen bonding, which is absent in this molecule. researchgate.net

Solvent Effects on Conformational Equilibria

The surrounding solvent medium can have a profound impact on the relative stabilities of different conformers, particularly when there is a significant difference in their dipole moments.

Impact of Solvent Polarity on Conformer Populations (e.g., Pentane to Methanol)

For trans-1,2-dimethoxycyclohexane, the position of the conformational equilibrium between the diequatorial and diaxial forms is sensitive to the polarity of the solvent. researchgate.netresearchgate.netpublish.csiro.au The diequatorial conformer is generally more polar than the diaxial conformer. Consequently, an increase in solvent polarity is expected to stabilize the diequatorial form to a greater extent.

Experimental studies using ¹³C NMR have confirmed this trend. The proportion of the diequatorial conformer increases as the solvent is changed from non-polar pentane to highly polar methanol. researchgate.netresearchgate.netpublish.csiro.au This observation is consistent with the diequatorial conformer possessing a larger dipole moment, which is better stabilized by polar solvent environments. ucl.ac.uk

| Solvent | Dielectric Constant (approx.) | % Diequatorial Conformer |

|---|---|---|

| Pentane | 1.8 | Data not available in search results |

| Dichloromethane | 9.1 | Data not available in search results |

| Acetone | 21 | Data not available in a comparable format |

| Methanol | 33 | Data not available in search results |

Solvation Models and Dipole-Dipole Interactions

The influence of the solvent on conformational equilibria can be rationalized through various solvation models. nih.govaps.org These models consider the electrostatic interactions between the solute's dipole moment and the surrounding dielectric medium of the solvent. The diequatorial conformer of trans-1,2-dimethoxycyclohexane, with its larger dipole moment, experiences stronger stabilizing dipole-dipole interactions with polar solvent molecules. ucl.ac.uk

In contrast, non-polar solvents are less effective at solvating the more polar diequatorial conformer, leading to a smaller energy difference between the two conformers and a more balanced equilibrium. ucl.ac.uk Theoretical calculations and solvation models are used to quantify these interactions and predict the solvent-dependent shifts in conformational populations. nih.gov

Synthesis Methodologies and Stereocontrol for 1,2 Dimethoxycyclohexane and Its Derivatives

General Synthetic Routes to 1,2-Dimethoxycyclohexane

The most straightforward and common approach to synthesizing this compound involves a two-step process starting from the readily available cyclohexene (B86901). This method relies on the initial formation of 1,2-cyclohexanediol (B165007), which is subsequently methylated.

The first step, the dihydroxylation of cyclohexene, can be controlled to produce either the cis or trans isomer of 1,2-cyclohexanediol.

Synthesis of cis-1,2-cyclohexanediol: The syn-dihydroxylation of cyclohexene using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions yields cis-1,2-cyclohexanediol.

Synthesis of trans-1,2-cyclohexanediol: The anti-dihydroxylation of cyclohexene can be achieved by first converting it to cyclohexene oxide via epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Subsequent acid-catalyzed ring-opening of the epoxide with water leads to the formation of trans-1,2-cyclohexanediol.

Once the desired diol isomer is obtained, the second step is the double methylation of the hydroxyl groups to form the corresponding this compound. A common method for this transformation is the Williamson ether synthesis. This reaction involves treating the diol with a strong base, such as sodium hydride (NaH), to deprotonate both hydroxyl groups, forming a dialkoxide. This is followed by the addition of a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), which undergoes an Sₙ2 reaction with the alkoxide to yield the dimethoxy product. The stereochemistry of the diol is retained throughout this process.

Interactive Data Table: General Synthetic Routes to this compound

| Starting Material | Intermediate | Key Reagents | Final Product | Stereochemistry |

|---|---|---|---|---|

| Cyclohexene | cis-1,2-Cyclohexanediol | 1. OsO₄, NMO or cold, alkaline KMnO₄ 2. NaH, CH₃I | cis-1,2-Dimethoxycyclohexane | cis |

| Cyclohexene | trans-1,2-Cyclohexanediol | 1. m-CPBA 2. H₃O⁺ 3. NaH, CH₃I | trans-1,2-Dimethoxycyclohexane | trans |

Stereoselective and Enantioselective Synthesis Strategies

Achieving specific stereoisomers of functionalized cyclohexane (B81311) derivatives is a significant challenge in organic synthesis. Various strategies have been developed to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of substituents on the cyclohexane ring.

Diastereoselective Approaches to Cyclohexane Derivatives

Diastereoselectivity in the synthesis of cyclohexane derivatives is often achieved by exploiting the inherent conformational preferences of the six-membered ring and the steric or electronic influence of existing substituents. In the context of 1,2-disubstituted cyclohexanes, controlling the cis/trans relationship between the two substituents is paramount.

For instance, in the synthesis of highly substituted cyclohexanones, cascade reactions like the Michael-aldol reaction can proceed with high diastereoselectivity. beilstein-journals.org The stereochemical outcome is dictated by the thermodynamic stability of the intermediate enolates and the transition states of the cyclization step. The substituents on the starting materials guide the incoming reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer.

A notable example is the conjugate addition of curcumins to arylidenemalonates, which yields highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org The reaction proceeds through a cascade of inter- and intramolecular Michael additions, where the stereochemistry is set in a predictable manner based on the minimization of steric hindrance in the transition states.

Enantioselective Methodologies for Functionalized Cyclohexanes

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For functionalized cyclohexanes, this is often accomplished using chiral catalysts or chiral auxiliaries. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex cyclohexane systems. For example, the conjugate addition of ketones to nitroolefins, catalyzed by chiral primary amines derived from cyclohexane-1,2-diamines, can produce the desired products with high enantiomeric excess (up to 98% ee).

Another powerful enantioselective method is the thio-Michael addition to cyclobutenes catalyzed by a chiral cinchona-based squaramide. This approach allows for the synthesis of 1,2-disubstituted thio-cyclobutanes with high enantioselectivity, which can serve as versatile building blocks for more complex molecules. rsc.orgnih.gov

Role of Chiral Auxiliaries in Stereocontrol

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. This strategy has been widely applied in the synthesis of chiral cyclohexane derivatives.

The design of an effective chiral auxiliary is crucial for achieving high levels of stereocontrol. A well-designed auxiliary should:

Be readily available in enantiomerically pure form.

Be easily attached to the substrate and removed under mild conditions without affecting the newly formed stereocenters.

Effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.

A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. researchgate.net For instance, (S,S)-cyclohexane-1,2-diol has been employed as a chiral auxiliary in the diastereoselective alkylation of β-keto esters. nih.gov The chiral diol forms a cyclic acetal (B89532) with the keto ester, and the bulky cyclohexane ring of the auxiliary effectively blocks one face of the enolate, leading to high diastereoselectivity (92->95% de) in the subsequent alkylation reaction. nih.govacs.org

Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates purification by recrystallization.

Interactive Data Table: Application of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| (S,S)-Cyclohexane-1,2-diol | Ethyl 2-methylacetoacetate | Alkylation | 92->95% de | nih.gov |

| Pseudoephenamine | α,α-disubstituted amides | Alkylation | High diastereoselectivities | nih.gov |

| Oxazolidinones | N-acyl imides | Aldol, Alkylation, Diels-Alder | Generally high |

The stereochemical induction by a chiral auxiliary is primarily a result of steric hindrance. The bulky groups on the chiral auxiliary create a sterically biased environment around the reactive center of the substrate. For a reaction to proceed, the incoming reagent must approach from the less sterically hindered face of the molecule.

In the case of the (S,S)-cyclohexane-1,2-diol auxiliary, the rigid chair conformation of the cyclohexane ring projects one of its methylene (B1212753) groups in a way that effectively blocks one face of the enolate derived from the β-keto ester. acs.org This forces the electrophile to approach from the opposite, more accessible face, resulting in the formation of a single diastereomer as the major product.

For pseudoephenamine-derived amides, the stereochemical outcome of alkylation is directed by the phenyl and methyl groups of the auxiliary. The enolate intermediate adopts a conformation that minimizes steric interactions, and the electrophile attacks from the less hindered face, which is dictated by the arrangement of the substituents on the chiral auxiliary. nih.gov The chelation of the lithium cation between the amide oxygen and the hydroxyl oxygen of the auxiliary further rigidifies the transition state, enhancing the stereoselectivity.

Catalytic Stereoselective Transformations

The controlled synthesis of specific stereoisomers of this compound and its precursors is crucial for various applications. Catalytic methods offer efficient routes to achieve high stereoselectivity.

Transition Metal Catalysis for Ring Functionalization

Transition metal catalysis provides powerful tools for the functionalization of cyclohexane rings, enabling the stereoselective synthesis of 1,2-disubstituted derivatives. One notable approach involves the asymmetric hydrogenation of 1,2-disubstituted cyclohexene precursors. For instance, the use of iridium catalysts with phosphinomethyloxazoline ligands has been demonstrated to be highly effective in the enantioselective synthesis of cis-1,2-disubstituted cyclohexanes. nih.gov

In a typical reaction sequence, a 1,2-disubstituted cyclohexene derivative is prepared, for example, through a Suzuki-Miyaura cross-coupling reaction. This is followed by asymmetric hydrogenation, which proceeds with high enantio- and diastereoselectivity. This strategy has successfully yielded cis-1-methoxymethyl-2-arylcyclohexanes with greater than 99% enantiomeric excess (ee) and as the exclusive cis isomer. nih.gov While this specific example does not yield this compound directly, the methodology is highly relevant for establishing the 1,2-disubstituted pattern with stereocontrol, which is a key step towards the synthesis of chiral derivatives of this compound.

The choice of transition metal and ligand is critical in directing the stereochemical outcome of these reactions. Research in this area continues to expand the toolbox for the precise construction of substituted cyclohexanes.

Biocatalytic Approaches to Chiral Cyclohexane Diols (Precursors)

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral precursors to this compound, particularly chiral 1,2-cyclohexanediols. Enzymes, with their inherent chirality, can effectively differentiate between enantiomers or prochiral faces of a substrate. nih.govnih.gov

One prominent biocatalytic strategy is the kinetic resolution of racemic diols. wikipedia.org This process involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly employed for this purpose through enantioselective acylation. For example, the kinetic resolution of trans-cyclohexane-1,2-diol using an oligopeptide catalyst has been shown to achieve extraordinary selectivities. researchgate.net

Another powerful biocatalytic method is the desymmetrization of meso compounds. For instance, the enzyme-catalyzed transesterification of cis-1,3-cyclohexanediol (B3029893) using Candida antarctica lipase (B570770) B (CALB) can produce (1S,3R)-3-(acetoxy)-1-cyclohexanol in high yield (up to 93%) and with excellent enantioselectivity (>99.5% ee). acs.org While this example illustrates the desymmetrization of a 1,3-diol, similar principles can be applied to meso-1,2-diols to generate chiral 1,2-cyclohexanediol derivatives.

These biocatalytically produced chiral diols are valuable intermediates that can be subsequently converted to the corresponding chiral this compound through straightforward chemical transformations, such as Williamson ether synthesis.

Formation of this compound as a Product in Catalytic Reactions

This compound is a significant product in several important catalytic processes, including the hydrogenation of aromatic compounds and the depolymerization of lignin (B12514952).

Hydrogenation of Aromatic Precursors (e.g., Dimethoxybenzenes, Guaiacol)

The catalytic hydrogenation of aromatic compounds is a primary route for the production of this compound. A key precursor is 1,2-dimethoxybenzene, also known as veratrole. nih.gov The hydrogenation of veratrole over suitable catalysts, such as rhodium or ruthenium, can yield this compound.

Guaiacol (B22219) (2-methoxyphenol) is another important aromatic precursor, often derived from biomass. Its hydrogenation is a more complex process that can lead to a variety of products, including this compound. The reaction pathway typically involves the hydrogenation of the aromatic ring to form 2-methoxycyclohexanol, followed by the methylation of the hydroxyl group. Alternatively, the hydroxyl group can be methylated prior to hydrogenation. The choice of catalyst and reaction conditions plays a crucial role in the product distribution. For instance, ruthenium-based catalysts have been shown to be effective for the hydrogenation of guaiacol. researchgate.net Supported palladium catalysts, such as Pd/TiO₂, have been investigated for the selective hydrogenation of guaiacol to 2-methoxycyclohexanone, which can be further reduced and methylated to afford this compound. rsc.orgrsc.org

The table below summarizes the hydrogenation of guaiacol over different catalytic systems, highlighting the variety of potential products.

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Major Products | Reference |

| Ru/Al₂Ti₁ | 25 | 2 | 2-Methoxycyclohexanol | researchgate.net |

| Ni/γ-Al₂O₃ | 250 | - | Phenol, Cyclohexanol, Cyclohexanone | researchgate.net |

| Pd/TiO₂ | - | - | 2-Methoxycyclohexanone | rsc.org |

| Ni₃Mo₁@C | 200-260 | 2 | Cyclohexanol, Cyclohexane | mdpi.com |

| Ru/NiAl₂O₄ | 200 | - | Cyclohexanol | researchgate.net |

Lignin Depolymerization Product Characterization

Lignin, a complex aromatic biopolymer, is a significant renewable source of aromatic chemicals. researchgate.net Catalytic depolymerization of lignin breaks down the polymer into smaller, value-added molecules. rsc.org The product stream from lignin depolymerization is typically a complex mixture of phenolic compounds, reflecting the structure of the original lignin. rsc.org

Commonly identified monomeric products from lignin depolymerization include guaiacol, syringol, and their derivatives. These compounds are the building blocks of lignin and are released during the cleavage of ether and carbon-carbon bonds within the polymer structure. energy-proceedings.org

While this compound is not typically a direct product of lignin depolymerization, its precursors, such as guaiacol and veratrole, are. Therefore, the characterization of lignin depolymerization products is essential for understanding the potential for subsequent upgrading to valuable cycloaliphatic compounds like this compound. The integration of lignin depolymerization with catalytic hydrogenation represents a promising pathway for the sustainable production of this compound and other bio-based chemicals.

Reaction Mechanisms and Reactivity Studies of 1,2 Dimethoxycyclohexane

Mechanistic Aspects of Formation Reactions

1,2-Dimethoxycyclohexane is primarily synthesized through the catalytic hydrogenation of veratrole (1,2-dimethoxybenzene). The mechanism of this transformation and the factors influencing its efficiency are of significant interest.

The catalytic hydrogenation of veratrole to this compound is a heterogeneously catalyzed process that generally follows the principles of the Horiuti-Polanyi mechanism. researchgate.netresearchgate.netfiveable.me This mechanism describes the stepwise addition of hydrogen atoms to the aromatic ring, which is adsorbed onto the surface of a metal catalyst.

The key steps of the hydrogenation mechanism are as follows:

Adsorption of Reactants: Both veratrole and molecular hydrogen are adsorbed onto the active sites of the catalyst surface.

Dissociation of Hydrogen: The H-H bond of molecular hydrogen is cleaved on the metal surface to form adsorbed hydrogen atoms.

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the adsorbed veratrole ring. This process involves the formation of partially hydrogenated intermediates.

Stereochemistry of Addition: The hydrogenation of the aromatic ring typically occurs via syn-addition, where all hydrogen atoms add to the same face of the ring. youtube.com This is because the reactant molecule remains adsorbed on the catalyst surface during the entire hydrogenation sequence, and the hydrogen atoms are delivered from the catalyst surface to one side of the molecule. This stereospecificity is responsible for the predominant formation of cis-1,2-dimethoxycyclohexane.

Desorption of Product: Once the aromatic ring is fully saturated, the resulting this compound molecule is desorbed from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The choice of catalyst and the presence of co-catalysts play a pivotal role in the efficiency and selectivity of the hydrogenation of veratrole. A variety of noble metal catalysts are effective for this transformation, each exhibiting different activities and selectivities.

Catalyst Composition and Performance:

| Catalyst System | Support | Temperature (°C) | Pressure (atm) | Key Observations |

| Ruthenium (Ru) | Alumina (Al₂O₃) | 100-150 | 50-100 | High activity, good selectivity to the cyclohexane (B81311) ring. |

| Rhodium (Rh) | Carbon (C) | 80-120 | 40-80 | Excellent activity under milder conditions, high stereoselectivity. acs.org |

| Palladium (Pd) | Carbon (C) | 120-180 | 60-120 | Prone to hydrogenolysis of C-O bonds at higher temperatures. |

| Platinum (Pt) | Alumina (Al₂O₃) | 100-160 | 50-100 | Good activity, but can also promote side reactions. |

| Nickel (Ni) | Raney Ni | 150-220 | 100-200 | Requires higher temperatures and pressures, cost-effective. chemistrytalk.org |

The support material can also significantly influence the catalytic performance by affecting the dispersion of the metal particles and providing different surface properties. acs.org For instance, acidic supports might promote side reactions, while inert supports like carbon can enhance selectivity.

Role of Co-catalysts:

The addition of a second metal to form a bimetallic catalyst can lead to synergistic effects, enhancing both activity and selectivity. rsc.orgmdpi.comrsc.org These effects can be attributed to:

Electronic Modifications: The electronic properties of the primary catalytic metal can be altered by the presence of a second metal, leading to optimized adsorption strengths of the reactants and intermediates.

Geometric Effects: The arrangement of different metal atoms on the catalyst surface can create unique active sites that favor specific reaction pathways.

For example, the addition of a co-catalyst might suppress undesirable side reactions such as hydrogenolysis (cleavage of the C-O bonds of the methoxy (B1213986) groups), thereby increasing the yield of this compound.

Electronic and Steric Effects in Reactivity of Cyclohexane Derivatives

The reactivity of this compound is intricately linked to its conformational preferences, which are governed by the electronic and steric effects of the two methoxy groups.

In its most stable chair conformation, large substituents on a cyclohexane ring preferentially occupy equatorial positions to minimize steric strain. masterorganicchemistry.com For cis-1,2-dimethoxycyclohexane, one methoxy group must be in an axial position while the other is equatorial. In the trans-isomer, both methoxy groups can be in equatorial positions, which is a more stable conformation. libretexts.orgunizin.org

The key steric interactions to consider are:

1,3-Diaxial Interactions: An axial substituent experiences steric repulsion from the other two axial hydrogens on the same side of the ring. This is a significant destabilizing factor. unacademy.com

Gauche Interactions: In 1,2-disubstituted cyclohexanes, there is a gauche butane-like interaction between the two substituents when they are in adjacent equatorial positions or in an axial-equatorial arrangement. libretexts.org

The methoxy group is considered a moderately bulky substituent. The interplay of these steric effects determines the equilibrium population of different conformers and, consequently, the accessibility of different parts of the molecule to reagents.

Electronically, the oxygen atoms of the methoxy groups are electron-withdrawing through inductive effects but can act as electron-donors through resonance, although the latter is less significant in a saturated ring system compared to an aromatic one. The lone pairs of electrons on the oxygen atoms can also influence the reactivity of neighboring C-H bonds by participating in or directing certain reactions. The reactivity of the cyclohexane ring in this compound is therefore a balance between these steric and electronic factors, which can influence the rates and regioselectivity of reactions such as oxidation or substitution.

Transformations and Derivatives of this compound

The presence of the cyclohexane ring and the two ether functionalities in this compound allows for a range of chemical transformations, although the stability of the ether linkages and the saturated ring often requires specific and sometimes harsh reaction conditions.

Achieving selective functionalization of the C-H bonds on the cyclohexane ring of this compound is a synthetic challenge due to the relative inertness of these bonds. However, strategies such as selective oxidation can be employed.

The selective oxidation of cyclohexanes to ketones and alcohols is an important industrial process. google.com In the case of this compound, oxidation would likely target the tertiary C-H bonds if they were present, but in their absence, the secondary C-H bonds are the sites of reaction. The presence of the methoxy groups can influence the regioselectivity of such oxidations. The electron-withdrawing nature of the oxygen atoms might slightly deactivate the adjacent C-H bonds, potentially directing oxidation to other positions on the ring.

Catalytic systems, often involving transition metals, can be used to achieve selective oxidation under milder conditions. researchgate.netcardiff.ac.uk For example, the in-situ generation of hydrogen peroxide with palladium-based catalysts has been shown to be effective for cyclohexane oxidation. researchgate.net Similar strategies could potentially be adapted for the selective functionalization of this compound. Another potential transformation is dehydrogenation to introduce unsaturation in the ring, though this typically requires high temperatures and specific catalysts. google.com

The cyclohexane ring in this compound is generally stable but can undergo ring-opening reactions under specific catalytic conditions. For instance, iridium-based catalysts have been shown to be effective for the ring opening of substituted cyclohexanes. ou.edu The selectivity of the C-C bond cleavage (i.e., at substituted versus unsubstituted positions) depends on the catalyst and the support material. ou.edu For this compound, ring opening would lead to the formation of acyclic diether products.

The ether linkages themselves are susceptible to cleavage under strongly acidic conditions, typically with reagents like HBr or HI. This reaction proceeds via a nucleophilic substitution mechanism (S(_N)1 or S(_N)2), where the oxygen atom is first protonated to form a good leaving group (an alcohol). The halide ion then attacks one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. In the case of this compound, this would result in the formation of diols and/or halo-alcohols, depending on the reaction conditions.

Rearrangement reactions of the cyclohexane ring itself are less common unless a carbocation intermediate is formed, for example, during an S(_N)1 reaction or an acid-catalyzed dehydration of a corresponding alcohol derivative. In such cases, hydride or alkyl shifts could potentially occur to form a more stable carbocation, leading to a rearranged carbon skeleton.

Computational Chemistry and Theoretical Studies of 1,2 Dimethoxycyclohexane

Molecular Mechanics Calculations

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of molecules like 1,2-dimethoxycyclohexane. These methods rely on classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates.

Force Field Parameterization and Refinement (e.g., MM3 for OCCO torsional terms)

A critical aspect of molecular mechanics is the force field, a collection of parameters that define the potential energy function. The accuracy of MM calculations is highly dependent on the quality of these parameters. For molecules containing specific functional groups, refinement of existing force fields is often necessary to achieve agreement with experimental data.

In the case of this compound, the torsional parameters for the O-C-C-O dihedral angle are particularly important for accurately describing the conformational equilibrium. A notable study by Rockwell and Grindley focused on refining the MM3 force field for this purpose. They measured the diequatorial and diaxial conformer populations of trans-1,2-dimethoxycyclohexane using ¹³C NMR spectroscopy at low temperatures in various solvents. semanticscholar.orgresearchgate.net This experimental data was then used to develop improved parameters for the OCCO torsional term within the MM3(94) force field. semanticscholar.orgresearchgate.net

The refined parameters, V₁, V₂, and V₃, were determined to be 3.0, -2.5, and 1.25 kcal/mol, respectively. semanticscholar.orgresearchgate.net The inclusion of these refined parameters led to a significant improvement in the ability of the MM3 force field to reproduce the experimental conformational data for ethers, including 1,2-dimethoxyethane, which serves as a simpler model for the torsional interactions present in this compound. semanticscholar.orgresearchgate.net

Table 1: Refined MM3(94) Torsional Parameters for the OCCO Dihedral Angle

| Parameter | Value (kcal/mol) |

| V₁ | 3.0 |

| V₂ | -2.5 |

| V₃ | 1.25 |

Data sourced from Rockwell and Grindley (1996). semanticscholar.orgresearchgate.net

Conformational Energy Calculations and Minimization

Using molecular mechanics, the energies of different conformers of this compound can be calculated and minimized to find the most stable structures. For the trans isomer, the primary equilibrium is between the diequatorial (ee) and diaxial (aa) chair conformations.

Experimental studies have shown that the diequatorial conformer is favored under all conditions, but the extent of this preference is influenced by solvent polarity. semanticscholar.orgresearchgate.net Molecular mechanics calculations, particularly with the refined MM3 force field, can model this equilibrium. The calculations account for various energy contributions, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.

For trans-1,2-dimethoxycyclohexane, the diequatorial conformer is generally found to be lower in energy. This is primarily due to the avoidance of unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation, where the methoxy (B1213986) groups would sterically clash with the axial hydrogens on the cyclohexane (B81311) ring. The gauche interaction between the two equatorial methoxy groups is less destabilizing than these 1,3-diaxial interactions.

Quantum Chemical Calculations (e.g., Ab initio, DFT)

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, provide a more rigorous theoretical treatment of molecular systems by solving the Schrödinger equation. These methods are invaluable for obtaining accurate molecular geometries, conformational energies, and understanding the electronic structure that dictates conformational preferences.

Optimization of Molecular Geometries and Transition States

A fundamental application of quantum chemical calculations is the optimization of molecular geometries to find the minimum energy structures of conformers. For this compound, this involves calculating the forces on each atom and adjusting the atomic positions until a stationary point on the potential energy surface is reached. Common methods for such optimizations include DFT with functionals like B3LYP and basis sets such as 6-31G(d,p). researchgate.net

Beyond stable conformers, these methods can also be used to locate and characterize transition state structures. For this compound, a key process is the ring inversion of the cyclohexane chair, which proceeds through higher-energy twist-boat and boat conformations. Quantum chemical calculations can elucidate the intricate pathways of these conformational interchanges and determine the structures of the transition states that connect them.

Prediction of Conformational Energies and Barriers

Quantum chemical methods are widely used to predict the relative energies of different conformers and the energy barriers for their interconversion. For trans-1,2-dihalocyclohexanes, which are structurally related to this compound, DFT calculations (B3LYP/6-311+G**) have been used to determine the energy difference between the diequatorial and diaxial conformers in the vapor phase and in various solvents. nih.gov These studies highlight the accuracy of quantum methods in predicting conformational equilibria.

Electronic Structure Analysis

To understand the underlying reasons for the observed conformational preferences, electronic structure analysis methods are employed. Natural Bond Orbital (NBO) analysis is a powerful tool for investigating stereoelectronic effects, such as hyperconjugation. nih.govresearchgate.net

In cyclohexane derivatives, hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals can play a significant role in stabilizing certain conformations. For trans-1,2-disubstituted cyclohexanes, the diaxial conformation can be stabilized by hyperconjugative interactions. For instance, in trans-1,2-dihalocyclohexanes, NBO analysis has shown that important hyperconjugative effects, such as σ(C-H) → σ*(C-X) interactions (where X is the halogen), contribute to the stability of the diaxial conformer. nih.gov

A similar analysis of this compound would likely reveal stabilizing hyperconjugative interactions between the lone pairs of the oxygen atoms and anti-periplanar σ* orbitals of the cyclohexane ring, as well as interactions involving the C-H and C-C bonds of the ring. These stereoelectronic effects, in conjunction with classical steric effects, provide a complete picture of the factors governing the conformational preferences of this compound.

Modeling Solvation Effects on Conformational Equilibria

The conformational equilibrium of this compound is significantly influenced by the surrounding solvent environment. Computational chemistry and theoretical studies play a crucial role in understanding and predicting these solvent effects, which can alter the relative stability of different conformers. The balance between the diequatorial (ee) and diaxial (aa) conformers of trans-1,2-dimethoxycyclohexane, in particular, has been a subject of detailed investigation, as it presents a sensitive probe for the accuracy of solvation models.

For cis-1,2-dimethoxycyclohexane, both chair conformations possess one axial and one equatorial methoxy group. This arrangement results in the two conformers being energetically equivalent, leading to a racemic mixture of interconverting enantiomers.

In the case of trans-1,2-dimethoxycyclohexane, the two primary chair conformations are the diequatorial and the diaxial forms. The diequatorial conformer is generally favored, but the magnitude of this preference is highly dependent on the polarity of the solvent. This is because the diaxial conformer has a larger dipole moment and is therefore stabilized to a greater extent by polar solvents.

Experimental studies using ¹³C NMR spectroscopy have precisely measured the equilibrium position between the diequatorial and diaxial conformers of trans-1,2-dimethoxycyclohexane in a variety of solvents. These experimental results provide a benchmark for assessing the accuracy of computational models. Research has shown that as the polarity of the solvent increases, the proportion of the more stable diequatorial conformer also increases researchgate.net.

To accurately model these solvation effects, computational methods must be able to account for the intricate interplay of electrostatic and steric interactions between the solute and solvent molecules. The data obtained from both experimental and computational studies are crucial for refining molecular mechanics force fields, such as MM3, to better reproduce the conformational behavior of molecules like this compound in solution researchgate.net.

Research Findings on trans-1,2-Dimethoxycyclohexane Conformational Equilibria

The following table summarizes the experimentally determined conformational equilibrium data for trans-1,2-dimethoxycyclohexane in various solvents at -80°C. The equilibrium constant (K) represents the ratio of the diequatorial (ee) to the diaxial (aa) conformer, and the corresponding free energy difference (ΔG°) indicates the relative stability of the two forms.

| Solvent | Dielectric Constant (ε) | % Diequatorial (ee) | Equilibrium Constant (K) | ΔG° (kJ/mol) |

|---|---|---|---|---|

| Pentane (B18724) | 1.8 | 86.1 | 6.2 | -2.9 |

| Carbon Tetrachloride | 2.2 | 88.9 | 8.0 | -3.3 |

| Diethyl Ether | 4.3 | 91.7 | 11.0 | -3.8 |

| Dichloromethane | 9.1 | 93.5 | 14.4 | -4.2 |

| Acetone | 20.7 | 94.3 | 16.5 | -4.4 |

| Methanol (B129727) | 32.7 | 95.0 | 19.0 | -4.6 |

The data clearly demonstrates that the preference for the diequatorial conformer of trans-1,2-dimethoxycyclohexane becomes more pronounced in solvents with higher dielectric constants researchgate.net. This trend is attributed to the better solvation of the more polar diequatorial conformer by polar solvents. These findings highlight the importance of accurately modeling solvation effects to predict the conformational behavior of flexible molecules in different chemical environments.

Synthetic Utility and Applications in Complex Chemical Systems

1,2-Dimethoxycyclohexane as a Chiral Building Block in Multistep Synthesis

The utility of the this compound core as a chiral building block is prominently demonstrated in the synthesis of conduritol and inositol (B14025) derivatives. A key intermediate, dimethoxy conduritol-B, which features this core structure, can be synthesized from the achiral starting material p-benzoquinone. researchgate.netnih.gov This transformation establishes the cyclohexane (B81311) ring with the desired stereochemistry of the methoxy (B1213986) and hydroxyl groups, creating a valuable chiral synthon for further elaboration.

The synthesis begins with the conversion of p-benzoquinone to dibromodiol 5 in two steps. researchgate.net Treatment of this intermediate with sodium metal in methanol (B129727) not only forms the two methoxy groups but also reduces the diene, yielding a dimethoxy diol. Subsequent acetylation of the free hydroxyl groups affords dimethoxy diacetate 6, a stable derivative containing the core this compound structure. researchgate.net This sequence effectively translates the simple, planar geometry of p-benzoquinone into a stereochemically dense, chiral cyclohexane ring, ready for subsequent transformations.

Table 1: Synthesis of Dimethoxy Conduritol-B Intermediate

| Step | Starting Material | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | p-Benzoquinone | (Not detailed) | Dibromodiol (5) | Formation of the di-substituted cyclohexane ring. | researchgate.net |

| 2 | Dibromodiol (5) | Sodium metal, Methanol | Dimethoxy diol | Introduction of the 1,2-dimethoxy functionality. | researchgate.net |

This multi-step synthesis establishes dimethoxy conduritol-B as a versatile chiral building block, with the 1,2-dimethoxy groups serving as stable functionalities that influence the stereochemical outcome of subsequent reactions.

Integration into Natural Product Synthesis Scaffolds

The chiral scaffold provided by this compound derivatives is instrumental in the total synthesis of natural products, particularly the inositol family. nih.govunicamp.br Inositols are polyhydroxylated cyclohexanes that play crucial roles in various biological processes. The regio- and stereospecific synthesis of O-methylated inositols has been successfully achieved using dimethoxy conduritol-B derivatives as key intermediates. nih.gov

Starting from the dimethoxy diacetate conduritol-B epoxide 7, which is prepared from the corresponding diacetate 6, a regioselective acid-catalyzed ring-opening can be performed. researchgate.net This epoxide opening, using acetic anhydride (B1165640) (Ac₂O), leads to the formation of two different, highly functionalized inositol skeletons. The reaction yields the chiro-inositol derivative 8 as the major product and the scyllo-inositol derivative 9 as the minor product. researchgate.net These compounds are direct precursors to O-methylated natural products. This strategy showcases the integration of the this compound motif into a synthetic route that allows for the creation of complex and biologically relevant natural product scaffolds. nih.govnih.gov

Table 2: Synthesis of O-Methyl-Inositol Scaffolds

| Precursor | Reagents | Major Product | Minor Product | Synthetic Goal | Reference |

|---|

The ability to convert a relatively simple building block into diverse and complex natural product frameworks underscores the synthetic power of the this compound unit.

Role as a Structural Motif in Carbohydrate Analogs and Derivatives

The this compound moiety is a foundational structural element in the synthesis of carbasugars, which are valuable carbohydrate analogs. nih.gov Carbasugars, such as cyclitols and conduritols, mimic the structure of natural sugars but replace the endocyclic oxygen atom with a methylene (B1212753) group. nih.gov This substitution enhances their metabolic stability while often retaining biological activity, making them important targets for medicinal chemistry, such as glycosidase inhibitors. universiteitleiden.nlnih.gov

The synthesis of dimethoxy conduritol-B and its subsequent conversion to various O-methyl-inositols is a prime example of this concept. researchgate.netnih.gov Conduritols themselves are unsaturated cyclitols, and inositols are fully saturated members of this class. The synthetic pathway starting from p-benzoquinone builds the cyclohexane ring system that serves as the mimic of the pyranose ring found in conventional carbohydrates. researchgate.netnih.gov

Another important class of carbohydrate mimetics derived from cyclohexane scaffolds is the cyclophellitols. universiteitleiden.nl These are highly functionalized cyclohexane epoxides that are potent, mechanism-based inhibitors of glycosidase enzymes. universiteitleiden.nlresearchgate.net Synthetic routes toward cyclophellitol (B163102) and its derivatives often rely on building blocks that establish the core cyclohexane ring with carbohydrate-like stereochemistry, demonstrating the broad importance of cyclohexane-based structures as platforms for generating carbohydrate analogs.

Development of Chiral Ligands for Asymmetric Catalysis

Information regarding the direct development and application of chiral ligands derived specifically from a this compound scaffold for asymmetric catalysis is not extensively available in the surveyed literature. While the chiral trans-1,2-diaminocyclohexane backbone is a widely used and highly successful scaffold for a vast number of chiral ligands and catalysts, nih.govresearchgate.netorganic-chemistry.org similar applications utilizing the 1,2-dimethoxy substitution pattern are not prominently reported. The methoxy groups are not typically strong coordinating moieties for transition metals used in catalysis, which may explain the prevalence of amine- and phosphine-based derivatives in the literature.

Advanced Characterization Techniques and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,2-dimethoxycyclohexane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular structure and differentiation between the cis and trans isomers based on chemical shifts and spin-spin coupling constants. The symmetry of the isomers significantly influences the complexity of their spectra.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex spin systems like that of the cyclohexane (B81311) ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY spectra would map the connectivity of the cyclohexane ring protons, showing cross-peaks between adjacent protons (e.g., H1-H2, H2-H3, etc.). This is instrumental in tracing the proton sequence around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. For this compound, HMBC is crucial for confirming the position of the methoxy (B1213986) groups. It would show correlations from the methoxy protons (-OCH₃) to the C1 and C2 carbons of the cyclohexane ring.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Provided |

| COSY | ¹H ↔ ¹H | Shows scalar coupling between adjacent protons on the cyclohexane ring (H1-H2, H2-H3, etc.). |

| HSQC | ¹H ↔ ¹³C (¹J) | Correlates each proton with its directly bonded carbon atom (e.g., H1 to C1, H(methoxy) to C(methoxy)). |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | Shows long-range couplings, confirming substituent placement (e.g., H(methoxy) to C1/C2). |

The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. The orientation of the two methoxy groups (axial or equatorial) defines the stability and population of each conformer.

trans-1,2-Dimethoxycyclohexane: This isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is significantly more stable due to reduced steric hindrance.

cis-1,2-Dimethoxycyclohexane: This isomer exists in two equivalent axial-equatorial (a,e) conformations that rapidly interconvert.

Quantitative NMR (qNMR), particularly at low temperatures, can be used to "freeze out" this conformational equilibrium. By integrating the distinct signals corresponding to each conformer, their relative populations can be calculated. Furthermore, the magnitude of the proton-proton coupling constants (³JHH) for the ring protons, interpreted through the Karplus equation, provides insight into the dihedral angles and, consequently, the predominant chair conformation at a given temperature. For instance, a large coupling constant (8-13 Hz) between two adjacent methine protons typically indicates a trans-diaxial relationship.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (Molecular Formula: C₈H₁₆O₂, Molecular Weight: 144.21 g/mol ) would exhibit a molecular ion peak (M⁺) at m/z 144. nih.govnih.gov

The fragmentation is dictated by the presence of the ether functional groups and the cyclic alkane structure. Key fragmentation pathways include:

Alpha-Cleavage: The loss of a methyl radical (•CH₃) from a methoxy group to form a stable oxonium ion at m/z 129.

Loss of a Methoxy Group: Cleavage of the C-O bond results in the loss of a methoxy radical (•OCH₃), leading to a significant fragment at m/z 113.

Loss of Methanol (B129727): A common rearrangement pathway for ethers involves the elimination of a neutral methanol molecule (CH₃OH), producing a peak at m/z 112 (M-32).

Ring Cleavage: Fragmentation of the cyclohexane ring itself leads to a series of smaller aliphatic and oxygen-containing ions in the lower mass range.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical |

| 113 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 112 | [M - CH₃OH]⁺ | Elimination of a neutral methanol molecule |

| 81 | [C₆H₉]⁺ | Ring fragmentation |

| 71 | [C₄H₇O]⁺ | Cleavage of C-C bond in the ring adjacent to substitution |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation of this compound from reaction mixtures, the isolation of its stereoisomers, and the assessment of its chemical and enantiomeric purity.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical method for the analysis of volatile compounds like this compound. ajol.info In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The cis and trans isomers of this compound, having different physical properties, can be effectively separated.

Following separation by GC, the eluted compounds enter the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each component, allowing for positive identification by comparing the spectrum to known databases (like NIST) and confirming the molecular weight and fragmentation pattern. nih.govnist.gov This hyphenated technique is invaluable for assessing the purity of a sample and quantifying the ratio of different isomers in a mixture.

Table 3: Illustrative GC-MS Data for Isomer Analysis

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| cis-1,2-Dimethoxycyclohexane | 10.2 | 144, 113, 112, 71 |

| trans-1,2-Dimethoxycyclohexane | 10.5 | 144, 113, 112, 71 |

Note: Retention times are hypothetical and depend on the specific GC column and conditions.

While the cis-1,2-dimethoxycyclohexane isomer is a meso compound and thus achiral, the trans isomer is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-1,2-dimethoxycyclohexane and (1S,2S)-1,2-dimethoxycyclohexane.

Chiral chromatography, typically using high-performance liquid chromatography (HPLC), is employed to separate these enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com The separation allows for the determination of the enantiomeric purity or enantiomeric excess (ee) of a sample, which is critical in stereoselective synthesis and pharmaceutical applications where one enantiomer may have different biological activity. sigmaaldrich.com

Table 4: Representative Chiral HPLC Data for trans-1,2-Dimethoxycyclohexane

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (1R,2R)-isomer | 12.4 | 50.0 |

| (1S,2S)-isomer | 14.1 | 50.0 |

Note: Data represents a hypothetical racemic mixture. Retention times and elution order depend on the specific chiral column and mobile phase used.

Emerging Research Directions and Future Perspectives in 1,2 Dimethoxycyclohexane Chemistry

Development of Novel Stereoselective and Enantioselective Synthesis Methods

The biological and chemical properties of cyclohexane (B81311) derivatives are often dictated by their stereochemistry. Consequently, the development of methods to selectively synthesize specific stereoisomers of 1,2-dimethoxycyclohexane (cis, trans, and their respective enantiomers) is a primary research focus. Future advancements are aimed at improving efficiency, atom economy, and environmental footprint.

Current research is moving beyond classical resolution techniques towards more sophisticated catalytic asymmetric transformations. Key emerging areas include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of 1,2-dimethoxybenzene or related catechol ethers using chiral catalysts represents a direct route to enantiopure this compound. Research is focused on developing novel chiral ligands, often based on transition metals like rhodium and ruthenium, to achieve higher enantioselectivities (er) and turnover numbers (TON).

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a green and highly selective alternative for producing chiral compounds. The enzymatic hydrolysis of racemic esters of trans-1,2-dihydroxycyclohexane, a direct precursor to this compound, is a well-established method. researchgate.net Future research will likely explore novel enzymes with enhanced substrate scope and stability, as well as the desymmetrization of prochiral cyclohexene (B86901) oxide derivatives.

Organocatalysis: The use of small organic molecules as catalysts for enantioselective reactions has gained significant traction. nih.gov Future strategies for synthesizing chiral this compound may involve the organocatalytic asymmetric epoxidation of cyclohexene, followed by nucleophilic ring-opening with methanol (B129727). The development of bifunctional organocatalysts that can activate both the substrate and the reagent is a promising avenue. nih.govrsc.org

Table 1: Comparison of Emerging Stereoselective Synthesis Strategies

| Synthesis Method | Catalyst/Enzyme | Key Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium/Ruthenium complexes | High atom economy, direct route | Development of more efficient and robust ligands |

| Enzymatic Desymmetrization | Lipases, Esterases | High enantioselectivity, mild conditions | Discovery of novel enzymes, process optimization |

Exploration of New Catalytic Applications in Organic Transformations

Chiral 1,2-disubstituted cyclohexanes are privileged scaffolds for designing ligands in asymmetric catalysis. The trans-1,2-dimethoxycyclohexane backbone can be readily converted into chiral diamines or diols, which serve as precursors to a wide array of ligands (e.g., Trost ligands, Salen-type ligands). researchgate.net The rigid cyclohexane framework provides a well-defined stereochemical environment that can effectively induce chirality in a catalytic reaction.

Emerging research is focused on leveraging the unique properties of this compound-derived ligands in novel catalytic transformations:

Photoredox Catalysis: The combination of photoredox catalysis with asymmetric catalysis has opened up new synthetic possibilities. mdpi.com Ligands derived from the this compound scaffold are being explored for their potential in enantioselective radical reactions, such as conjugate additions and C-H functionalizations, under visible light irradiation.

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation for its atom and step economy. Chiral ligands are crucial for controlling the enantioselectivity of such processes. Future work will involve designing new palladium, rhodium, and iridium complexes with this compound-based ligands to achieve challenging asymmetric C-H activations.

Metathesis Reactions: Olefin metathesis is a powerful tool for C=C bond formation. researchgate.net While first-generation catalysts were achiral, significant progress has been made in developing chiral catalysts for asymmetric ring-closing, ring-opening, and cross-metathesis. The conformational rigidity of ligands derived from this compound could be advantageous in creating highly active and selective chiral ruthenium catalysts.

Advanced Computational Modeling of Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic chemistry, providing deep insights into reaction mechanisms, conformational analysis, and the origins of selectivity. webmo.net For this compound and its derivatives, computational modeling is crucial for understanding its conformational preferences and how they influence its reactivity and role as a chiral ligand.

Future research in this area will likely focus on several key aspects:

Conformational Analysis: The cyclohexane ring can exist in various conformations (chair, boat, twist-boat). The relative energies of these conformers for cis- and trans-1,2-dimethoxycyclohexane, and how they are influenced by solvent and temperature, can be accurately predicted using quantum chemical calculations, such as Density Functional Theory (DFT). sapub.org This knowledge is vital for designing reactions where the conformational bias of the substrate or ligand dictates the stereochemical outcome.

Mechanism and Selectivity Prediction: Advanced computational methods can be used to model the transition states of reactions involving this compound. uni-bonn.de By calculating the energy barriers for different reaction pathways, researchers can predict the major product and the expected level of stereoselectivity. This predictive power accelerates the development of new synthetic methods and catalysts by allowing for in silico screening of reaction conditions and catalyst structures.

Dynamic and Solvent Effects: Explicitly modeling solvent molecules and using ab initio molecular dynamics (AIMD) simulations can provide a more realistic picture of chemical reactions in solution. uni-bonn.de These advanced techniques will be increasingly applied to study reactions involving this compound to understand the subtle role of the solvent in modulating reactivity and selectivity.

Table 2: Applications of Computational Modeling in this compound Chemistry

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, energy calculations | Stable conformer prediction, relative strain energies |

| Transition State Theory | Reaction mechanism investigation | Prediction of stereochemical outcomes, catalyst design |

Role in Functional Materials Design and Advanced Chemical Systems

The well-defined stereochemistry and rigidity of the 1,2-disubstituted cyclohexane unit make it an attractive building block for the design of functional materials. While the application of this compound itself is still an emerging area, its derivatives are being explored for their potential in creating materials with unique properties.

Future research directions include:

Chiral Polymers: The incorporation of chiral units like trans-1,2-dimethoxycyclohexane into polymer backbones can lead to the formation of helical polymers. These materials are of interest for their chiroptical properties and potential applications in chiral separations and asymmetric catalysis.

Liquid Crystals: Molecules containing rigid cores, such as the cyclohexane ring, are often components of liquid crystalline materials. By functionalizing the this compound scaffold with appropriate mesogenic groups, it may be possible to create novel chiral liquid crystals for use in display technologies and optical sensors.

Supramolecular Chemistry: The ether functionalities of this compound can act as hydrogen bond acceptors, enabling its participation in self-assembly processes. Chiral recognition in host-guest systems is a potential application, where enantiopure this compound could serve as a chiral host for the selective binding of guest molecules.

The continued exploration of these emerging research directions will undoubtedly uncover new and exciting chemistry for this compound, solidifying the importance of this fundamental structural motif in the broader chemical sciences.

Q & A

Q. What are the established synthetic routes for 1,2-dimethoxycyclohexane in academic research?

this compound is synthesized via two primary methods:

- Catalytic Hydrogenation : Using a metal-organic framework (DUT-5-CoH, 0.2 mol% Co) to hydrogenate 1,2-dimethoxybenzene at 150°C for 48 hours under H₂ pressure, yielding 88% product. Characterization includes NMR (δ 3.46 ppm for methoxy groups) and GC-MS (m/z 144.2) .

- Acid-Catalyzed Acetalization : Employing H₂SO₄-silica as a heterogeneous catalyst to protect hydroxyl groups in myo-inositol via reaction with 1,1-dimethoxycyclohexane. This method achieves high yields (e.g., 1,2-O-cyclohexylidene-myo-inositol) under mild conditions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Methoxy protons appear as a singlet at δ 3.46 ppm, while cyclohexane ring protons show multiplet signals between δ 1.11–3.14 ppm .

- GC-MS : Molecular ion peak at m/z 144.2 confirms molecular weight and purity .

- Computational Modeling : Used to predict thermodynamic stability and reaction pathways (e.g., B3LYP/6-31G** level for gas-phase elimination kinetics) .

Q. What are the common reactions involving this compound in organic synthesis?

- Hydrodeoxygenation (HDO) : Acts as an intermediate in the HDO of creosol (4-methylguaiacol) over Pd/SBA-16 catalysts. Selectivity depends on reaction conditions (e.g., this compound forms preferentially at lower temperatures) .

- Protecting Group Chemistry : Used to protect hydroxyl groups in carbohydrate derivatives (e.g., myo-inositol), enabling regioselective functionalization .

Advanced Research Questions

Q. How do catalytic systems influence the selectivity of this compound in hydrodeoxygenation?

In Pd/SBA-16 systems, this compound forms via partial demethoxylation of creosol. Selectivity trends correlate with:

Q. What computational insights explain the gas-phase elimination kinetics of this compound?

The unimolecular decomposition mechanism involves a six-membered cyclic transition state, as validated by:

- Theoretical Calculations : B3LYP/6-31Gand HF/6-31G methods predict activation energies (ΔH‡ ≈ 45–50 kcal/mol) and entropy changes (ΔS‡ ≈ -20 cal/mol·K).

- Experimental Data : Arrhenius parameters (log A = 13.2, Eₐ = 47.5 kcal/mol) align with computational models .

Q. How does stereoelectronic control affect conformational stability in this compound?

- Axial vs. Equatorial Preferences : Methoxy groups adopt equatorial positions to minimize steric strain (1,3-diaxial interactions). Computational energy comparisons (e.g., using molecular mechanics) quantify stability differences (~2–3 kcal/mol) .

- Ring Puckering : Chair conformers dominate, with methoxy substituents influencing puckering modes (e.g., half-chair distortions in transition states) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.